1-(3-((4-氟苯基)磺酰)氮杂环丁烷-1-基)-2-苯氧基乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

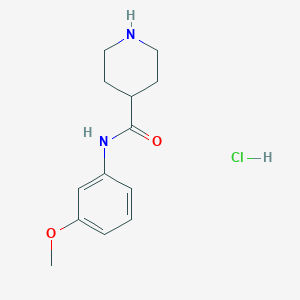

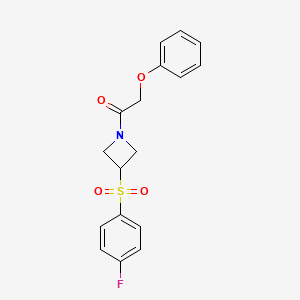

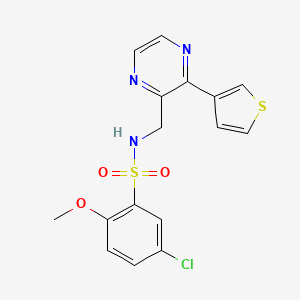

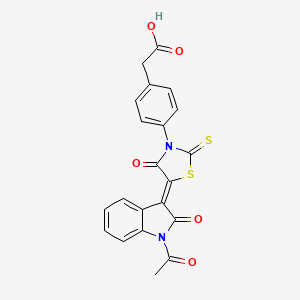

The compound “1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone” is a complex organic molecule that contains an azetidine ring (a four-membered cyclic amine), a sulfonyl group attached to a fluorophenyl group, and a phenoxyethanone group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring, the introduction of the sulfonyl group, and the attachment of the phenoxyethanone group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, the sulfonyl group, the fluorophenyl group, and the phenoxyethanone group. These functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the azetidine ring might undergo ring-opening reactions, the sulfonyl group could participate in substitution reactions, and the phenoxyethanone group might be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the aromatic rings might increase its solubility in polar solvents .科学研究应用

Monoacylglycerol Lipase (MAGL) Inhibition

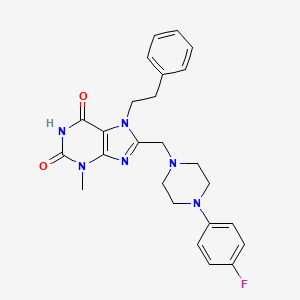

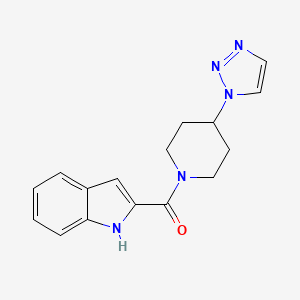

JNJ-42226314 is a reversible and highly selective inhibitor of MAGL , a serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) . By inhibiting MAGL, it elevates 2-AG levels, which in turn activates cannabinoid receptors (CB1 and CB2). These receptors play essential roles in mood regulation, appetite, pain modulation, and inflammation .

Neuropathic Pain Management

In animal models, JNJ-42226314 demonstrated antinociceptive efficacy in both inflammatory and neuropathic pain conditions. It effectively reduced hypersensitivity induced by complete Freund’s adjuvant and chronic constriction injury. Notably, at a lower dose (3 mg/kg), it provided neuropathic antinociception without adverse effects on hippocampal synaptic function or sleep patterns .

CB1 Receptor Modulation

By increasing 2-AG levels, JNJ-42226314 indirectly occupies CB1 receptors in rodent brains. CB1 receptor activation has been associated with positive effects on mood and appetite regulation .

Norepinephrine Modulation

JNJ-42226314 raised norepinephrine levels in the cortex, suggesting potential implications for neurotransmitter balance and related disorders .

Conformational Restriction Strategy

The compound’s 3-aryl-azetidine moiety offers a novel structural feature. Conformational restriction strategies, such as this, can lead to improved drug design and efficacy .

Heterocyclic Amino Acid Derivatives

JNJ-42226314 belongs to a class of heterocyclic amino acid derivatives containing azetidine and oxetane rings. These compounds are of interest for their physicochemical and metabolic properties .

未来方向

属性

IUPAC Name |

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4S/c18-13-6-8-15(9-7-13)24(21,22)16-10-19(11-16)17(20)12-23-14-4-2-1-3-5-14/h1-9,16H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMSMROHRLCORS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2842327.png)

![4-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2842341.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2842342.png)